molecular formula C23H17ClN2O2 B10897040 (2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide

(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide

Cat. No.: B10897040
M. Wt: 388.8 g/mol
InChI Key: JJVCPMUKPSRTIH-CPNJWEJPSA-N
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Description

(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and a chlorobenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form the corresponding benzyl ether. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid and aniline to yield the final product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenyl groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure.

    Diketene: A reactive intermediate used in the synthesis of various compounds.

Uniqueness

(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-phenylprop-2-enamide

InChI

InChI=1S/C23H17ClN2O2/c24-20-6-4-5-18(14-20)16-28-22-11-9-17(10-12-22)13-19(15-25)23(27)26-21-7-2-1-3-8-21/h1-14H,16H2,(H,26,27)/b19-13+

InChI Key

JJVCPMUKPSRTIH-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)C#N

Origin of Product

United States

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